molecular formula C17H20N2O B12613652 {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol CAS No. 919106-19-7

{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol

Cat. No.: B12613652
CAS No.: 919106-19-7
M. Wt: 268.35 g/mol
InChI Key: JAVPOAKAVXEKRB-UHFFFAOYSA-N
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Description

{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is a complex organic compound featuring a cyclopropyl ring substituted with a benzylamino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzylamino and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzylamino and pyridinyl derivatives.

Scientific Research Applications

{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol lies in its combination of a cyclopropyl ring with benzylamino and pyridinyl groups, which imparts unique chemical and biological properties

Properties

CAS No.

919106-19-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[2-[(benzylamino)methyl]-2-pyridin-3-ylcyclopropyl]methanol

InChI

InChI=1S/C17H20N2O/c20-12-16-9-17(16,15-7-4-8-18-11-15)13-19-10-14-5-2-1-3-6-14/h1-8,11,16,19-20H,9-10,12-13H2

InChI Key

JAVPOAKAVXEKRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(CNCC2=CC=CC=C2)C3=CN=CC=C3)CO

Origin of Product

United States

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